3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one - 338777-25-6

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3012500
CAS Number: 338777-25-6
Molecular Formula: C14H12N2O2S
Molecular Weight: 272.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • AKT1 Inhibitors: Targeting the AKT1 signaling pathway for potential use in Acute Myeloid Leukemia treatment. []
  • SIRT2 Inhibitors: Inhibiting the SIRT2 enzyme, which has implications for potential therapeutic interventions in diseases like Parkinson's disease. []
  • Anti-cancer Agents: Exhibiting cytotoxic activity against various cancer cell lines, including breast and lung cancer. [, , ]
  • Antimicrobial Agents: Demonstrating activity against a range of bacterial and fungal strains. [, , , ]
  • Anti-inflammatory Agents: Showing potential for reducing inflammation. [, , , ]
  • Analgesic Agents: Exhibiting pain-relieving properties. [, , ]
  • Anti-tyrosinase Agents: Inhibiting tyrosinase enzyme activity, which has implications for treating skin hyperpigmentation. []
  • Antihyperlipidemic Agents: Showing potential for lowering lipid levels in the blood. []
Synthesis Analysis
  • Cyclization of Thienylthioureas: Reacting thienylthioureas with acids leads to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core. []
  • Reaction of 2-Aminothiophene-3-carbonitriles: These versatile intermediates can be reacted with various reagents like carboxylic acids, esters, or formamide to construct the desired thieno[2,3-d]pyrimidin-4(3H)-one scaffold. [, , , ]
  • Multicomponent Reactions: Efficient one-pot multicomponent reactions have been developed, allowing for the rapid assembly of diverse thieno[2,3-d]pyrimidin-4(3H)-one derivatives. For example, a four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide has been reported. []
  • Tandem Aza-Wittig Reactions: This approach utilizes iminophosphoranes as key intermediates, which undergo aza-Wittig reactions with isocyanates or isothiocyanates followed by cyclization to yield the target compounds. [, ]
Molecular Structure Analysis

Several studies utilize X-ray crystallography to determine the three-dimensional structures of synthesized derivatives [, , , , , ]. This information is crucial for understanding structure-activity relationships and guiding further optimization efforts.

Mechanism of Action
  • AKT1 Inhibition: Studies suggest that certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives exert anti-leukemic effects by inhibiting the AKT1 kinase, disrupting the PI3K/AKT/mTOR signaling pathway. []
  • SIRT2 Inhibition: Thieno[2,3-d]pyrimidin-4(3H)-ones identified as SIRT2 inhibitors likely bind to the enzyme's active site, preventing the deacetylation of its substrates. This inhibition has been linked to neuroprotective effects in Parkinson's disease models. []
  • Anti-cancer Activity: The precise mechanisms underlying the anti-cancer activity of these compounds are diverse and may involve inhibiting specific kinases, inducing apoptosis, or interfering with cell cycle progression. [, , ]
Applications
    • Development of novel anti-cancer agents targeting specific kinases or pathways involved in cancer cell growth and proliferation. [, , ]
    • Exploration of SIRT2 inhibitors for potential therapeutic interventions in neurodegenerative diseases like Parkinson's disease. []
    • Design and synthesis of AKT1 inhibitors for the treatment of Acute Myeloid Leukemia. []
    • Investigation of their antimicrobial potential against a variety of bacterial and fungal strains. [, , , ]
    • Study of their analgesic and anti-inflammatory properties for potential pain management and inflammatory disease therapies. [, , , , ]
    • Development of tyrosinase inhibitors for treating skin hyperpigmentation disorders. []
    • Investigation of their antihyperlipidemic activity for potential use in managing lipid disorders. []
  • Catalysis: Some derivatives have shown potential as catalysts in organic reactions. [, , ]

  • Compound Description: T187 is an in-house compound identified as an AKT1 inhibitor. It served as the starting point for a research project aimed at identifying new anti-acute myeloid leukemia (AML) agents. []
  • Relevance: While the specific structure of T187 is not disclosed, the paper describes it as the basis for developing the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one core. This core structure shares the thieno[2,3-d]pyrimidin-4(3H)-one scaffold with the target compound, 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. []
  • Compound Description: T126 is a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivative exhibiting promising AKT1 inhibitory activity (IC50 = 1.99 ± 0.11 μM). It demonstrates growth inhibition and apoptosis induction in AML cells at low micromolar concentrations. []
  • Relevance: Similar to T187, T126 contains the thieno[2,3-d]pyrimidin-4(3H)-one core found in 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. The presence of a fused benzene ring (tetrahydrobenzo) and potential substitutions at the 3-position are key structural similarities between T126 and the target compound. []

ICL-SIRT078 (3-((2-methoxynaphthalen-1-yl)methyl)-7-((pyridin-3-ylmethyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one)

  • Compound Description: ICL-SIRT078 is a potent and selective inhibitor of SIRT2 with a Ki value of 0.62 ± 0.15 μM. It exhibits over 50-fold selectivity for SIRT2 compared to SIRT1, SIRT3, and SIRT5. This compound induces α-tubulin hyperacetylation, a SIRT2 biomarker, in MCF-7 breast cancer cells and provides neuroprotection in an in vitro Parkinson's disease model. []
  • Relevance: ICL-SIRT078 and 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one share the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. Additionally, both compounds possess a substituent at the 3-position, although the specific groups differ. The shared scaffold and substitution pattern highlight their structural similarities. []
  • Compound Description: This compound emerged as the most active thieno[2,3-d]pyrimidine-4(3H)-one derivative in a study screening for anticancer activity. It displayed cytotoxic activity against nearly all tested cancer cell lines in the NCI 60 cell line panel, exhibiting a mean growth percent of 51.01%. The melanoma cell line MDA-MB-435 was particularly sensitive to this compound, showing a growth percent of -31.02%. []
  • Relevance: This compound and 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one belong to the same thieno[2,3-d]pyrimidin-4(3H)-one class. The presence of benzyl substituents at the 2-position in both compounds further strengthens their structural relationship. []

4-(3-Hydroxyphenylthio)-1,2,7,8,9,10,11,13-octahydro-13-oxo-[1]benzothieno[2′,3′:4,5]-pyrimido[1,2-a]azepine-3-carboxaldehyde (7f)

  • Compound Description: Compound 7f stands out as one of the most potent nonsteroidal inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) reported, achieving 94% inhibition of the recombinant enzyme at a concentration of 0.1 μM. It exhibits excellent selectivity for 17β-HSD1 over 17β-HSD2 and lacks estrogenic effects in an estrogen receptor (ER) binding assay. []
  • Relevance: Although structurally distinct, 7f shares the core thieno[2,3-d]pyrimidin-4(3H)-one scaffold with 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Both compounds incorporate a fused ring system at specific positions of this core scaffold, highlighting a common structural motif. []

6. Compound 15* Compound Description: Compound 15 exhibited the most potent anti-proliferative activity against the A549 lung cancer cell line with an IC50 value of 0.94 μM, showing no toxicity to normal human liver cells. Its efficacy was further validated through cell clone formation assays, Hoechst 33258 staining, and evaluation of apoptosis-related protein expression. [] * Relevance: Compound 15 belongs to the 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one class, placing it in the same category as 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, which also features substituents at the 2- and 3-positions of the core scaffold. []

7. Compound 19* Compound Description: This compound demonstrated inhibitory activity against the growth of four different cancer cell lines: MCF-7 (breast), A549 (lung), PC-9 (lung), and PC-3 (prostate). []* Relevance: Compound 19, similar to compound 15 and the target molecule, belongs to the 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one group, signifying their close structural relationship. []

8. 2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one* Compound Description: This compound exhibited moderate dihydrofolate reductase (DHFR) inhibitory activity against Pneumocystis carinii (IC50 = 56.5 µM) and potent activity against Toxoplasma gondii (IC50 = 6.0 µM), comparable to trimethoprim (IC50 = 2.7 µM). []* Relevance: This compound and 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one share the thieno[2,3-d]pyrimidin-4(3H)-one core. Notably, both compounds possess a 4-methoxyphenyl group attached to the core scaffold, albeit through different linkers and at different positions, underscoring their structural similarities. []

9. 2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one* Compound Description: This compound displayed moderate inhibitory activity against Pneumocystis carinii DHFR (IC50 = 49.9 µM) and potent activity against Toxoplasma gondii DHFR (IC50 = 2.8 µM), comparable to trimethoprim (IC50 = 2.7 µM). []* Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Both compounds incorporate a halogenated phenylamino group, specifically 4-chlorophenylamino in this case, linked to the core structure, highlighting a common structural element. []

10. 2-Amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one* Compound Description: This compound exhibited moderate activity against Pneumocystis carinii DHFR (IC50 = 23 µM) and potent activity against Toxoplasma gondii DHFR (IC50 = 2.3 µM), comparable to trimethoprim (IC50 = 2.7 µM). []* Relevance: This compound, along with 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class. The presence of a di-halogenated phenylamino group, 2,5-dichlorophenylamino in this instance, connected to the core structure, further strengthens their structural relationship. []

11. 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid * Compound Description: This classical antifolate compound exhibited inhibitory activity against DHFR from Pneumocystis carinii (IC50 = 6.6 µM), Toxoplasma gondii (IC50 = 1.06 µM), and Mycobacterium avium (IC50 = 16.9 µM). []* Relevance: This compound shares the thieno[2,3-d]pyrimidin-4(3H)-one core with 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one. Both compounds feature an amino group at the 2-position and a substituted benzylamino group at the 6-position of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. []

2‐(1‐Ethylpropylideneamino)‐2‐methylthio‐5,6‐dimethyl thieno[2,3‐d]pyrimidin‐4(3H)‐one (AS2)

  • Compound Description: AS2 displayed the most potent analgesic activity among a series of 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones. Furthermore, AS2 exhibited more potent anti-inflammatory activity than the reference standard, diclofenac sodium. []
  • Relevance: AS2 and 3-(4-Methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one belong to the thieno[2,3-d]pyrimidin-4(3H)-one class of compounds. The presence of substituents at the 2- and 3-positions of the core scaffold in both compounds highlights their structural similarities. []

Properties

CAS Number

338777-25-6

Product Name

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

IUPAC Name

3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32

InChI

InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3

InChI Key

NLEQBCBIJGHTTA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.